2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a methoxyphenyl group, a pyridinyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through multicomponent reactions. One common method involves a Biginelli-like multicomponent reaction (MCR), which allows for the regioselective synthesis of triazolopyrimidine derivatives . The reaction typically involves the use of mild acidic conditions to direct the regioselective synthesis of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding sulfoxides or sulfones, and it can undergo nucleophilic substitution reactions at the benzylsulfanyl group. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antiproliferative agent, particularly in breast cancer cell lines . Additionally, it has been evaluated for its antiviral activity against RNA viruses, including influenza virus and SARS-CoV-2 . Its unique structure and properties make it a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity in cancer cells may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell growth and division . Similarly, its antiviral activity may result from its ability to interfere with viral replication processes. Further studies are needed to elucidate the precise molecular mechanisms underlying its biological effects.
Comparison with Similar Compounds
2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other triazolopyrimidine derivatives, such as 2-amino-7-aryl-5-methyl- and 2-amino-5-aryl-7-methyl-triazolopyrimidines These compounds share a similar core structure but differ in their substituent groups, which can influence their chemical and biological properties
Properties
Molecular Formula |
C26H24N6O2S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H24N6O2S/c1-17-22(24(33)29-19-12-6-7-14-21(19)34-2)23(20-13-8-9-15-27-20)32-25(28-17)30-26(31-32)35-16-18-10-4-3-5-11-18/h3-15,23H,16H2,1-2H3,(H,29,33)(H,28,30,31) |
InChI Key |
DDPRXJLDOOLFCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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